molecular formula C19H17N3O3S2 B6503519 N-{5-[2-(methylsulfanyl)benzoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide CAS No. 1396851-09-4

N-{5-[2-(methylsulfanyl)benzoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide

Cat. No.: B6503519
CAS No.: 1396851-09-4
M. Wt: 399.5 g/mol
InChI Key: OXGLSTDBOXLMJE-UHFFFAOYSA-N
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Description

N-{5-[2-(Methylsulfanyl)benzoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core substituted with a methylsulfanylbenzoyl group at position 5 and a furan-2-carboxamide moiety at position 2. The compound’s structure combines a bicyclic thiazole-pyridine system with aromatic and sulfur-containing substituents, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[5-(2-methylsulfanylbenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-26-15-7-3-2-5-12(15)18(24)22-9-8-13-16(11-22)27-19(20-13)21-17(23)14-6-4-10-25-14/h2-7,10H,8-9,11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGLSTDBOXLMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(methylsulfanyl)benzoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide typically involves a multi-step process:

  • Formation of the Thiazolo-Pyridine Core: : This might involve the condensation of pyridine derivatives with thiazole precursors under specific conditions such as the presence of a strong base.

  • Introduction of the Benzoyl Group: : This step could involve Friedel-Crafts acylation using 2-(methylsulfanyl)benzoyl chloride in the presence of a Lewis acid catalyst.

  • Coupling with Furan Carboxamide: : Finally, the furan-2-carboxamide moiety can be introduced through a coupling reaction, possibly using peptide coupling reagents like EDCI or HATU to ensure efficient amide bond formation.

Industrial Production Methods

In an industrial setting, scale-up processes focus on optimizing yield and purity while minimizing cost. Techniques like continuous flow synthesis might be employed to ensure consistent product quality. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(methylsulfanyl)benzoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide can undergo various chemical reactions including:

  • Oxidation: : Potential oxidative transformations at the methylsulfanyl group or the furan ring.

  • Reduction: : Reduction of the thiazolo-pyridine core or the benzoyl group.

  • Substitution: : Electrophilic or nucleophilic substitution reactions at various positions of the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Commonly, sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products from these reactions can include various oxidized, reduced, or substituted analogues of the parent compound, depending on the site and nature of the reaction.

Scientific Research Applications

Chemistry

  • Catalysis: : As a ligand or catalyst in various organic reactions.

  • Analytical Chemistry: : Used in chromatography or spectroscopy as a standard or reactant.

Biology and Medicine

  • Drug Development: : Potential pharmacological activities such as anti-inflammatory or anti-cancer properties due to the unique structural features.

  • Biomolecular Interactions: : Studying interactions with proteins or nucleic acids.

Industry

  • Material Science: : As a building block for advanced materials or polymers.

  • Chemical Sensors: : Used in the development of sensors for detecting specific analytes.

Mechanism of Action

N-{5-[2-(methylsulfanyl)benzoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide exerts its effects through interaction with specific molecular targets, possibly enzymes or receptors. The thiazolo-pyridine core may interact with active sites, while the benzoyl and furan carboxamide groups enhance binding affinity. The pathways involved can include enzyme inhibition or receptor modulation, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Insights :

  • Methylsulfanyl vs.
  • Carboxamide vs. Urea/Sulfonamide : The furan-2-carboxamide moiety may engage in π-π stacking interactions, while the urea in and sulfonamide in offer hydrogen-bonding capabilities, influencing target binding .

Physicochemical and Hypothetical Pharmacological Profiles

  • Solubility : The absence of ionizable groups (unlike the hydrochloride salt in ) may limit aqueous solubility, necessitating formulation optimization.

Biological Activity

N-{5-[2-(methylsulfanyl)benzoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide is a compound of interest due to its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo-pyridine core with a furan-2-carboxamide moiety. Its chemical structure can be represented as follows:

\text{N 5 2 methylsulfanyl benzoyl 4H 5H 6H 7H 1 3 thiazolo 5 4 c pyridin 2 yl}furan-2-carboxamide}

Key Properties

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.42 g/mol
  • CAS Number : 1698238-16-2

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that thiazole-containing compounds often exhibit significant anticancer properties. For instance:

  • A study reported that thiazole derivatives demonstrated cytotoxic effects against several cancer cell lines with IC₅₀ values ranging from 1.61 to 1.98 µg/mL .
  • The presence of electron-donating groups in the aromatic rings of these compounds enhances their activity against cancer cells .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC₅₀ (µg/mL)
Compound 1A431 (skin cancer)1.61 ± 1.92
Compound 2Jurkat (leukemia)1.98 ± 1.22

Antibacterial Activity

The antibacterial potential of this compound has also been investigated:

  • In vitro studies have shown that thiazole derivatives possess significant antibacterial activity against both gram-positive and gram-negative bacteria .

Table 2: Antibacterial Activity Against Various Bacteria

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Gram-positive<10 µg/mL
Gram-negative<20 µg/mL

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : Similar thiazole derivatives have been shown to inhibit key enzymes involved in tumor progression and bacterial metabolism.
  • Interaction with Cellular Targets : Molecular dynamics simulations suggest that these compounds interact with proteins through hydrophobic contacts and hydrogen bonding .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives for their anticancer properties. The study found that modifications to the thiazole ring significantly influenced cytotoxicity across different cancer cell lines.

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